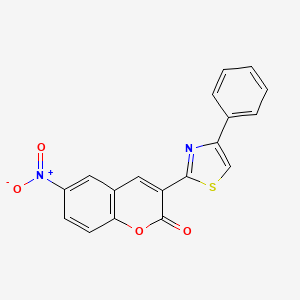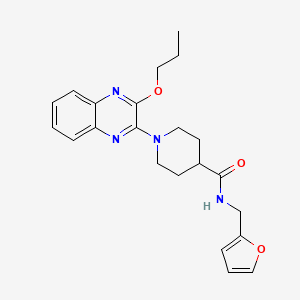
6-nitro-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-nitro-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, features a nitro group, a phenyl-thiazole moiety, and a chromenone core, which may contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one typically involves multi-step organic reactions. One possible route could be:
Formation of the Chromenone Core: Starting with a suitable phenol derivative, the chromenone core can be synthesized through a cyclization reaction.
Introduction of the Nitro Group: Nitration of the chromenone core can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Thiazole Ring: The thiazole ring can be synthesized separately and then coupled with the chromenone core through a condensation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: Various substituents can be introduced at different positions on the chromenone or thiazole rings through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Reduction: 6-amino-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving chromenones or thiazoles.
Medicine: Potential use as a lead compound in drug discovery for its possible anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action of 6-nitro-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one would depend on its specific biological target. Generally, compounds with a chromenone core can interact with various enzymes or receptors, modulating their activity. The nitro group and thiazole ring may enhance binding affinity or specificity towards certain molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-nitro-2H-chromen-2-one: Lacks the thiazole ring, potentially less biologically active.
3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one: Lacks the nitro group, which may affect its reactivity and biological properties.
6-amino-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one: Reduced form, different reactivity and possibly different biological activity.
Uniqueness
The combination of the nitro group, phenyl-thiazole moiety, and chromenone core in 6-nitro-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one makes it unique. This structural arrangement may confer distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C18H10N2O4S |
|---|---|
Molekulargewicht |
350.3 g/mol |
IUPAC-Name |
6-nitro-3-(4-phenyl-1,3-thiazol-2-yl)chromen-2-one |
InChI |
InChI=1S/C18H10N2O4S/c21-18-14(9-12-8-13(20(22)23)6-7-16(12)24-18)17-19-15(10-25-17)11-4-2-1-3-5-11/h1-10H |
InChI-Schlüssel |
ZFEKMKNVEWAFBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[4-(4-acetylphenyl)piperazine-1-carbonyl]-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14967367.png)
![4-({3-[5-(4-Fluorophenyl)furan-2-yl]propanoyl}amino)benzamide](/img/structure/B14967372.png)
![N-{2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl}acetamide](/img/structure/B14967377.png)

![2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N,N-dipropylacetamide](/img/structure/B14967379.png)

![N-(2-ethoxyphenyl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14967386.png)
![1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-N-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide](/img/structure/B14967393.png)
![7-(4-fluorophenyl)-5-phenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14967408.png)
![6-Amino-3-(4-methoxyphenyl)-4-(pyridin-4-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14967421.png)
![N-(2-methylphenyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14967427.png)
![{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B14967435.png)
![7-(1,3-Benzodioxol-5-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14967437.png)
